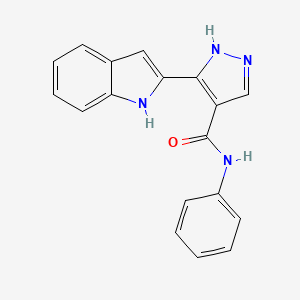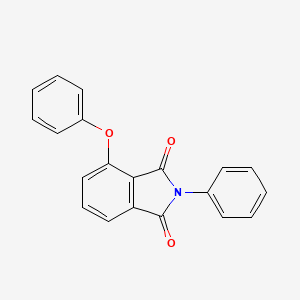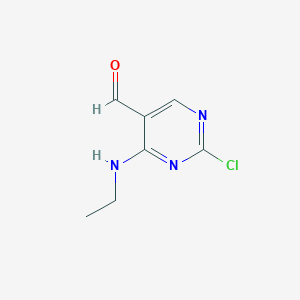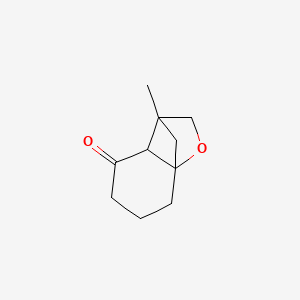
3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Applications De Recherche Scientifique
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The compound can modulate these pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the pyrazole and phenyl groups.
N-phenylpyrazole: Contains the pyrazole and phenyl groups but lacks the indole moiety.
Indomethacin: A well-known drug that contains an indole moiety and exhibits anti-inflammatory properties.
Uniqueness
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of the indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in various fields .
Propriétés
Numéro CAS |
827318-55-8 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
5-(1H-indol-2-yl)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-13-7-2-1-3-8-13)14-11-19-22-17(14)16-10-12-6-4-5-9-15(12)21-16/h1-11,21H,(H,19,22)(H,20,23) |
Clé InChI |
DEGMXEVTINYRBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)



![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
